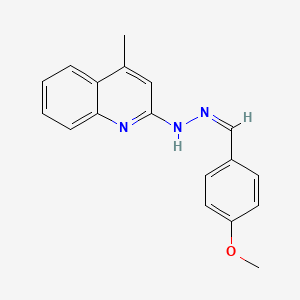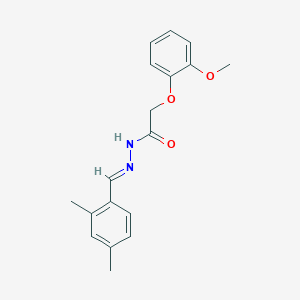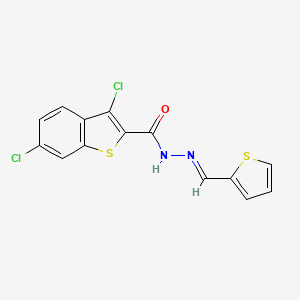![molecular formula C16H14BrIN2O2 B3868826 N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3868826.png)
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide, also known as BI-78D3, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a hydrazide derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, protects neurons from oxidative stress, and enhances energy metabolism. It also reduces the levels of cholesterol and triglycerides in the blood, which may have implications for cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to have potent anti-cancer and anti-inflammatory effects, and it also has neuroprotective properties. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Applications De Recherche Scientifique
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a key regulator of inflammation, and reduces the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and neuroinflammation. It also enhances the clearance of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrIN2O2/c1-11(12-2-4-13(17)5-3-12)19-20-16(21)10-22-15-8-6-14(18)7-9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPZCROTCKWODT-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)I)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)I)/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-benzyl-1-piperidinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868750.png)
![2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3868758.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3868764.png)
![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
![4-bromo-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3868769.png)

![1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)
![3-[2-(4-fluorobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3868782.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868792.png)
![4-[acetyl(phenyl)amino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid](/img/structure/B3868798.png)

![2-hydroxy-4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3868803.png)
